molecular formula C9H8N2O2 B13536535 3-Methylpyrazolo[1,5-a]pyridine-6-carboxylic acid

3-Methylpyrazolo[1,5-a]pyridine-6-carboxylic acid

Katalognummer: B13536535
Molekulargewicht: 176.17 g/mol
InChI-Schlüssel: NRYRDTGWJWVHGG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methylpyrazolo[1,5-a]pyridine-6-carboxylic acid is a heterocyclic compound with a molecular formula of C9H8N2O2. It is part of the pyrazolo[1,5-a]pyridine family, which is known for its diverse biological activities and applications in various fields of research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylpyrazolo[1,5-a]pyridine-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-methylpyrazole with a suitable pyridine derivative, followed by carboxylation . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality .

Analyse Chemischer Reaktionen

Types of Reactions

3-Methylpyrazolo[1,5-a]pyridine-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve specific solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as its oxides, reduced forms, and substituted compounds .

Wirkmechanismus

The mechanism of action of 3-Methylpyrazolo[1,5-a]pyridine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Methylpyrazolo[1,5-a]pyridine-6-carboxylic acid is unique due to its specific structure, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C9H8N2O2

Molekulargewicht

176.17 g/mol

IUPAC-Name

3-methylpyrazolo[1,5-a]pyridine-6-carboxylic acid

InChI

InChI=1S/C9H8N2O2/c1-6-4-10-11-5-7(9(12)13)2-3-8(6)11/h2-5H,1H3,(H,12,13)

InChI-Schlüssel

NRYRDTGWJWVHGG-UHFFFAOYSA-N

Kanonische SMILES

CC1=C2C=CC(=CN2N=C1)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.